Crenolanib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

crenolanib mechanism of action FLT3 PDGFR inhibition

Quantitative Biochemical and Cellular Data

The potency of crenolanib is demonstrated through quantitative biochemical and cellular assays. The data below provides specific values for its binding and inhibitory activity.

Table 1: Biochemical Binding Affinity (Kd) [1]

| Target | Kd (nM) |

|---|---|

| FLT3-ITD | 0.74 |

| FLT3-D835Y | 0.18 |

| PDGFRα | 2.1 |

| PDGFRβ | 3.2 |

Table 2: Cellular Inhibition (IC50) [2] [1]

| Cell Line / Model | Mutation | IC50 / Cytotoxicity (nM) |

|---|---|---|

| MV4-11 | FLT3-ITD | 1.5 - 12 |

| MOLM-13 | FLT3-ITD | 4.9 |

| MOLM-14 | FLT3-ITD | 7 |

| EOL-1 | FIP1L1-PDGFRα fusion | 0.2 (pM, proliferation) |

| H1703 | PDGFRα amplification | ~80 (proliferation) |

Detailed Experimental Protocols

To evaluate the mechanism of action and efficacy of this compound in a research setting, several standard assays can be employed. The following protocols are adapted from methodologies cited in the search results.

1. Cell Viability and Proliferation Assay [3] [2]

- Purpose: To assess the cytotoxic effects of this compound on cancer cell lines.

- Methodology:

- Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well for HUVEC or AML lines like MV4-11).

- Incubate for 24 hours for adherence and recovery.

- Administer this compound across a desired concentration range (e.g., 0.5 nM to 5000 nM) and incubate for 72 hours.

- Assess viability using a luminescent (CellTiter-Glo) or colorimetric (XTT) assay.

- Calculate IC50 values by normalizing luminescence/absorbance of treated wells to control wells (DMSO vehicle).

2. Immunoprecipitation and Western Blot Analysis [3] [4] [2]

- Purpose: To detect inhibition of target phosphorylation and downstream signaling pathways.

- Methodology:

- Treat cells (e.g., MOLM-14, Ba/F3 transfectants) with this compound for a predetermined time (e.g., 2-4 hours).

- Lyse cells and immunoprecipitate the target protein (e.g., FLT3 or PDGFRα) using a specific antibody.

- Perform sequential immunoblotting: first with an anti-phospho-tyrosine antibody, then strip and re-probe the membrane with an antibody against the total target protein.

- Use densitometry software to quantify band intensities, normalize phospho-protein levels to total protein, and determine the IC50 for phosphorylation inhibition.

3. 3D Endothelial Cell Sprouting Assay [3]

- Purpose: To evaluate the anti-angiogenic activity of this compound.

- Methodology:

- Form HUVEC spheroids by depositing cell drops on a petri dish lid and incubating overnight to allow aggregation.

- Prepare a collagen gel mixture and gently mix with the collected spheroids.

- Place the spheroids in polymerized collagen into culture slides and add medium with or without this compound.

- After overnight incubation, image spheroids using an inverted microscope.

- Quantify the total sprout length per spheroid using image analysis software (e.g., ImageJ).

Experimental Workflow and Signaling Pathway

The diagram below integrates the experimental workflow with the core molecular pathway targeted by this compound.

Pharmacological and Clinical Considerations

Pharmacokinetics & Resistance: this compound is an oral drug with a half-life of 8-9 hours. In a phase I trial, 100 mg twice daily yielded a maximum plasma concentration of ~1 μM [5]. A key resistance mechanism involves the drug efflux pump ABCB1 (P-glycoprotein), which confers cellular resistance and may limit central nervous system penetration [5].

Clinical Trial Status: this compound remains investigational. It has been evaluated in multiple clinical trials for indications including relapsed/refractory FLT3-mutant AML, gliomas, and GIST with PDGFRA D842V mutations [3] [1].

Emerging Research: Recent studies highlight this compound's effects beyond direct kinase inhibition. Combined with Hedgehog pathway inhibitors, it shows synergistic effects in AML cells. Proteomic analysis reveals that this compound treatment alters the protein cargo of extracellular vesicles, specifically downregulating ribosomal and ErbB signaling pathway proteins, potentially interfering with leukemia niche formation [6].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Anti-angiogenic effects of this compound are mediated by mitotic... [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The FLT3 and PDGFR inhibitor this compound is a substrate of the ... [pmc.ncbi.nlm.nih.gov]

- 6. Selective EV Protein Sorting and Pathway Perturbation in AML ... [pmc.ncbi.nlm.nih.gov]

Primary Kinase Targets and Binding Affinity

Crenolanib demonstrates high potency and specificity for its main targets. The table below summarizes its binding affinity (Kd) for these primary kinases.

| Kinase Target | Binding Affinity (Kd) | Biological Context and Significance |

|---|---|---|

| FLT3 (wild-type and mutant) | 0.74 nM [1] | A key driver in approximately 30% of AML cases [2]. |

| FLT3-D835Y (mutant) | 0.18 nM [3] | A common tyrosine kinase domain mutation conferring resistance to type II FLT3 inhibitors [4]. |

| PDGFRα | 2.1 nM [1] [5] | Implicated in subsets of GIST and gliomas [1] [3]. |

| PDGFRβ | 3.2 nM [1] [5] | Involved in various solid tumors and hematologic malignancies [3]. |

Cellular Efficacy and Selectivity

The inhibitory activity of this compound translates to potent anti-proliferative and pro-apoptotic effects in cellular models. The following table outlines its half-maximal inhibitory concentrations (IC50) in various cell-based assays.

| Cell Line / Assay Model | Assay Type | IC50 / Effect | Context and Interpretation |

|---|---|---|---|

| MV4-11 cells (FLT3-ITD AML) | Cytotoxicity (72 hrs) | 12 nM [5] | Inhibits cellular viability in a model of FLT3-ITD driven leukemia [1]. |

| MOLM-14 cells (FLT3-ITD AML) | Cytotoxicity (MTT) | 7 nM [3] | Demonstrates potent cytotoxicity in another FLT3-ITD mutant AML cell line. |

| HMC1.2 cells (KIT D816V mastocytosis) | Anti-proliferation (XTT) | 100-250 nM [6] | Shows activity against a resistant KIT mutation, homologous to FLT3-D835 [6]. |

| Ba/F3 cells (FLT3 D835Y) | Apoptosis (Annexin V) | ~100 nM [6] | Induces programmed cell death in an isogenic model expressing a common resistance mutation. |

| Normal Human Bone Marrow Progenitors | Colony Formation (GM-CSF/BFU-E) | Minimal effect at 20 nM [4] | Suggests relative selectivity for mutant kinases over healthy hematopoiesis compared to other TKIs. |

Mechanism of Action as a Type I Inhibitor

This compound is a type I tyrosine kinase inhibitor, meaning it binds to the active, "DFG-in" conformation of the kinase [3]. This mechanism is crucial for its ability to inhibit FLT3 with activation loop mutations (like D835), which often confer resistance to type II inhibitors (e.g., quizartinib and sorafenib) that can only bind the inactive "DFG-out" conformation [1] [4] [7]. This makes this compound a potential therapeutic option for patients who have relapsed on type II FLT3 inhibitors.

The following diagram illustrates the primary signaling pathways targeted by this compound and its mechanism as a type I inhibitor.

This compound inhibits multiple class III receptor tyrosine kinases in their active state, blocking pro-survival and pro-proliferative signaling pathways. Dashed lines indicate constitutive activation or secondary targeting.

Key Experimental Protocols

To evaluate this compound's efficacy and mechanisms, several standard experimental methodologies are employed:

Cytotoxicity and Anti-proliferation Assays [6] [4]: Method: Cells are seeded in multi-well plates and treated with a dose range of this compound for 48-72 hours. Cellular viability is measured using colorimetric assays like WST-1, XTT, or MTT. Analysis: Dose-response curves are generated to calculate IC50 values, representing the drug concentration that inhibits 50% of cell proliferation.

Immunoblotting (Western Blot) for Target Engagement [6] [4]: Method: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Key Targets: Phospho-specific antibodies against FLT3, KIT, STAT5, AKT, and MAPK are used to detect inhibition of kinase auto-phosphorylation and downstream signaling. Total protein levels are assessed to confirm equal loading. Analysis: Densitometry quantifies the reduction in phosphorylation levels normalized to total protein.

Colony-Forming Unit (CFU) Assays [4]: Method: Bone marrow mononuclear cells from healthy donors are plated in methylcellulose medium containing cytokines and various concentrations of this compound. Analysis: After 10-12 days of incubation, the number of erythrocyte burst-forming units (BFU-E) and granulocyte-macrophage colony-forming units (GM-CFU) are counted and compared to vehicle-treated controls to assess myelosuppressive effects.

Plasma Inhibitory Activity (PIA) Assay [4]: Method: Plasma samples are obtained from patients receiving this compound at various time points. These samples are then used to treat FLT3-mutant cell lines ex vivo. Analysis: The degree of FLT3 phosphorylation inhibition in the cells is measured via immunoblotting, providing a direct functional readout of the drug's active concentration and efficacy in patients.

Resistance Mechanisms

Despite its potency, resistance to this compound can develop through diverse molecular mechanisms [7].

- Secondary FLT3 Mutations: Unlike type II inhibitors, this compound treatment rarely induces secondary mutations in the FLT3 activation loop. The gatekeeper mutation F691L can confer resistance, but it appears infrequently in clinical samples [7] [8].

- Clonal Selection and Bypass Signaling: The primary mechanisms of resistance involve the expansion of subclones with mutations in other genes. Common mutations acquired or expanded post-treatment include NRAS, IDH1, IDH2, TET2, and RUNX1 [7]. These mutations can activate alternative survival pathways, allowing leukemic cells to proliferate independently of FLT3 signaling.

Current Clinical Status

This compound remains an investigational drug and has not yet received full FDA approval [9] [8]. It has been granted Fast Track designation and is being evaluated in multiple clinical trials, including a phase III trial for newly diagnosed FLT3-mutant AML [8].

Conclusion

This compound is a promising type I tyrosine kinase inhibitor with a well-defined target profile against FLT3, PDGFRα/β, and related mutants. Its unique mechanism of action, high potency at nanomolar concentrations, and activity against resistance-conferring mutations position it as a valuable candidate in oncology drug development. Future work will focus on optimizing its clinical application through combination therapies to overcome diverse resistance mechanisms.

References

- 1. The FLT3 and PDGFR inhibitor this compound is a substrate of the... [pmc.ncbi.nlm.nih.gov]

- 2. FLT3: A 35-Year Voyage from Discovery to the Next ... [pmc.ncbi.nlm.nih.gov]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. This compound is a potent inhibitor of FLT3 with activity against ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. This compound is a type I tyrosine kinase inhibitor that inhibits ... [pmc.ncbi.nlm.nih.gov]

- 7. Clinical resistance to this compound in acute myeloid leukemia ... [nature.com]

- 8. This compound - an overview [sciencedirect.com]

- 9. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

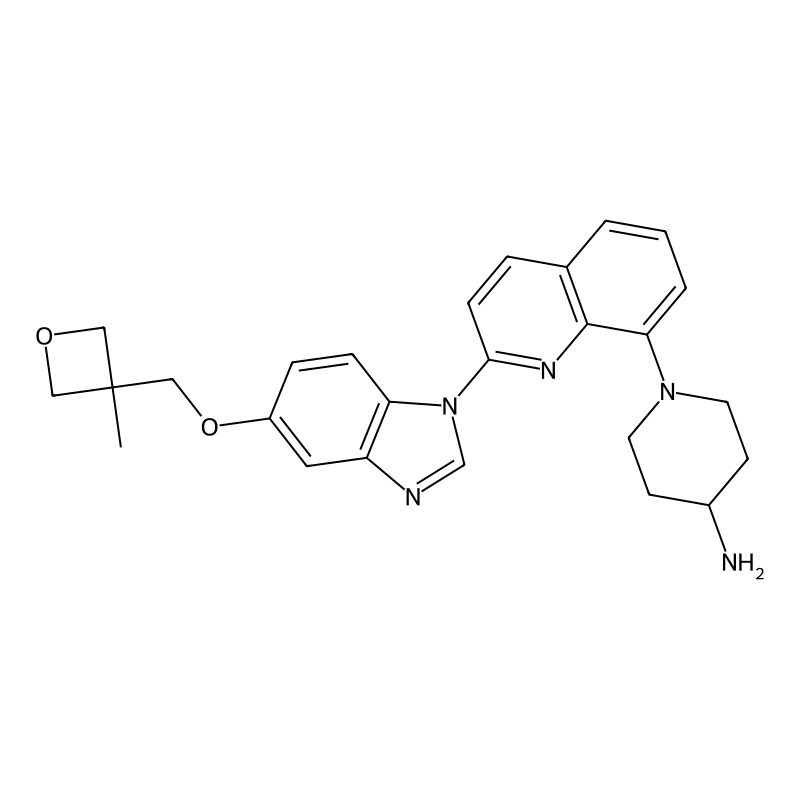

Molecular Structure and Mechanism of Action

Crenolanib (chemical name: 1-(2-{5-[(3-methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine) is a small molecule with the formula C₂₆H₂₉N₅O₂ [1]. It is classified as a type I kinase inhibitor, meaning it binds to the active, "DFG-in" conformation of the kinase domain [2] [1] [3]. This contrasts with type II inhibitors that bind to the inactive conformation, and allows this compound to effectively inhibit activation loop mutations that confer resistance to type II inhibitors [4].

The table below summarizes its primary kinase targets and key affinity metrics:

| Kinase Target | Mutation/Variant | Affinity (Kd) / Potency (IC₅₀) | Cellular Assay Context |

|---|---|---|---|

| FLT3 | Wild-Type, ITD, D835 | Kd: 0.74 nM [1]; IC₅₀: 1.3 - 67.8 nM [3] | Ba/F3 transfected cells [3] |

| PDGFRα | Wild-Type | IC₅₀: 0.4 ng/mL (~0.9 nM) [1] | Porcine aortic epithelial cells [1] |

| PDGFRα | D842V | IC₅₀: 6 nM [1] | CHO transfected cells [1] |

| PDGFRβ | Wild-Type | IC₅₀: 0.8 ng/mL (~1.8 nM) [1] | Porcine aortic epithelial cells [1] |

| c-KIT | D816V | IC₅₀: 2.5 nM [1] | In vitro assay [1] |

This compound's structure is critical for its activity. The benzimidazole and quinoline groups are essential components for interacting with the kinase domain [1] [3]. The oxetane ring and the piperidin-4-amine moiety contribute to its pharmacological properties, though their specific roles in binding and solubility are inferred from standard medicinal chemistry principles [1].

This compound inhibits kinase activity and downstream pro-survival signaling pathways [5] [6].

Key Experimental Evidence and Protocols

The following experiments are central to establishing the SAR and efficacy of this compound.

Cellular Proliferation and Viability Assays

Purpose: To determine the direct anti-proliferative effects of this compound on cancer cell lines driven by specific kinase mutations [6].

- Common Cell Models:

- Protocol Outline:

- Seed cells in 96-well plates.

- Treat with a dose range of this compound (e.g., 1 nM to 10,000 nM) for 48-72 hours.

- Measure cell viability using colorimetric assays like XTT or WST-1 [6].

- Calculate IC₅₀ values from the dose-response curves.

Phosphorylation and Signaling Inhibition

Purpose: To confirm that this compound directly inhibits its intended kinase targets and downstream signaling pathways [6].

- Protocol Outline:

- Treat kinase-dependent cells (e.g., Ba/F3-FLT3-ITD, HMC1.2) with this compound at various concentrations for a shorter period (e.g., 90 minutes to 4 hours) [6].

- Lyse cells and extract proteins.

- Perform Western Blot analysis using specific antibodies.

- Probe for:

- Show that total protein levels remain unchanged.

Apoptosis Assays

Purpose: To demonstrate that the inhibition of kinase signaling by this compound leads to programmed cell death.

- Protocol Outline:

- Treat cells with this compound for 24-48 hours.

- Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

- Distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations [6].

- Present data as a dose-dependent increase in the percentage of apoptotic cells.

Resistance and Broader Activity

Despite its potency, resistance to this compound can develop through diverse mechanisms.

- Resistance in AML: Unlike other FLT3 inhibitors, this compound treatment rarely leads to secondary resistance mutations within the FLT3 gene itself (e.g., the gatekeeper F691L mutation is infrequent) [7]. Instead, resistance is often driven by the expansion of subclones with mutations in other genes, particularly NRAS, IDH1, IDH2, TET2, and ASXL1 [7]. This suggests that bypass signaling and epigenetic adaptations are key resistance mechanisms.

- Activity Beyond Primary Targets: this compound has also shown growth-suppressive effects in colorectal cancer cell lines and patient-derived organoids (PDOs) with KRAS or BRAF mutations [5]. It was found to suppress the ERK and AKT/mTOR signaling pathways in these models and reduce the expression of stem cell markers (OCT4, NANOG, SOX2), indicating a potential broader applicability [5].

References

- 1. This compound [en.wikipedia.org]

- 2. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. The FLT3 and PDGFR inhibitor this compound is a substrate of the... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Regulates ERK and AKT/mTOR Signaling ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a type I tyrosine kinase inhibitor that inhibits ... [pmc.ncbi.nlm.nih.gov]

- 7. Clinical resistance to this compound in acute myeloid leukemia ... [nature.com]

crenolanib pharmacokinetics absorption distribution metabolism

Pharmacokinetic Parameters & Covariate Effects

The table below consolidates key population pharmacokinetic parameters for crenolanib from studies in pediatric brain tumor patients and adult AML patients [1] [2].

| Parameter | Typical Value (Pediatric Population) | Typical Value (Adult Population) | Significant Covariates |

|---|---|---|---|

| Model Structure | Two-compartment with lag time [1] | One-compartment [2] | |

| Absorption Rate (Ka) | 0.19 /h [1] | Rapid (Tmax 2-3 hours) [2] | Decreases with age (p<0.0001) [1] |

| Apparent Clearance (CL/F) | 41 L/h (for 8-year-old, BSA 1 m²) [1] | Reported, study-specific | Increases with Body Surface Area (BSA) (p<0.0001); ~2-fold lower with acid reducers (p<0.0001) [1] |

| Apparent Volume (V/F) | 54.3 L (for 8-year-old, BSA 1 m²) [1] | Reported, study-specific | ~1.7-fold lower with acid reducers (p=0.018) [1] |

| Time to Max Conc. (Tmax) | --- | 2-3 hours [2] | |

| Half-life | --- | ~14 hours (in adults) [1] | |

| Primary Metabolic Route | Cytochrome P450 3A (CYP3A) [1] | Cytochrome P450 3A (CYP3A) [1] |

The following diagram illustrates the core relationships between patient covariates and the key pharmacokinetic parameters of this compound, as identified in population models [1].

Covariate Impact on this compound PK

Mechanism of Action & Key Pathways

This compound is a potent and selective Type I tyrosine kinase inhibitor [3] [4]. It targets the active conformation of specific class III receptor tyrosine kinases:

- Primary Targets: FLT3 (both ITD and TKD mutations like D835) and PDGFRα/β (including D842V mutant) [1] [3] [5].

- Key Differentiator: As a Type I inhibitor, it remains effective against activation loop mutations (e.g., FLT3-D835, PDGFR-D842) that often confer resistance to Type II inhibitors [3].

- Selectivity: It shows high selectivity for its primary targets, with relatively less inhibition of c-KIT, which may result in fewer off-target toxicities like myelosuppression [5] [6].

The diagram below outlines the primary molecular pathway and mechanism of action of this compound.

This compound Mechanism of Action

Experimental Protocols & Methodology

The foundational data on this compound's pharmacokinetics come from well-established clinical and bioanalytical methods.

Population Pharmacokinetic Modeling

- Software & Algorithm: Nonlinear mixed-effects modeling was performed using Monolix (v2019R2) and the Stochastic Approximation Expectation Maximization algorithm [1].

- Base Model Development: Different structural models were tested, including one-, two-, and three-compartment distributions with zero- or first-order absorption, and linear or non-linear elimination. A linear two-compartment model with a lag time best described the data in pediatric patients [1]. Adult data were best fit with a one-compartment model [2].

- Covariate Analysis: A stepwise analysis evaluated the impact of demographics, laboratory values, and concomitant medications on model parameters. Continuous covariates were modeled using exponential or power functions [1].

Bioanalytical Methods

- Sample Collection: In clinical studies, serial blood samples were collected at predefined times after a single dose and at steady state. Serum was separated and stored at -80°C before analysis [1] [2].

- Quantification: Serum this compound concentrations were determined using a validated Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) method. The lower limit of quantitation (LLOQ) was 5 ng/mL (11 nM) [1].

Clinical Implications & Dosing Rationale

The quantified PK parameters and their relationships with covariates have direct clinical applications:

- Dosing Strategy: Model simulations support the use of Body Surface Area (BSA)-based dosing over flat dosing in pediatric populations to account for the significant impact of BSA on drug clearance [1].

- Drug-Drug Interactions: Concomitant use of acid-reducing agents (H2 antagonists or proton pump inhibitors) significantly increases this compound exposure. Although the therapy was well-tolerated in the study, this interaction requires careful monitoring [1]. Furthermore, as this compound is primarily metabolized by CYP3A, co-administration with strong inducers or inhibitors of this enzyme may require dose adjustments [1].

- Dosing Schedule: To maintain continuous target inhibition, a three-times-daily (TID) dosing schedule is employed. This schedule achieves higher trough levels and lower peak concentrations compared to once-daily dosing, which may improve efficacy and tolerability [2].

References

- 1. Population Pharmacokinetics of this compound in Children and Young... [pmc.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics of this compound, a Type I FLT3 ... [sciencedirect.com]

- 3. This compound is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. This compound is a type I tyrosine kinase inhibitor that inhibits ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a potent inhibitor of FLT3 with activity ... - PubMed [pubmed.ncbi.nlm.nih.gov]

crenolanib clinical trials status acute myeloid leukemia

Crenolanib Profile and Clinical Status

The table below summarizes the core characteristics and latest development status of this compound in AML.

| Feature | Summary |

|---|---|

| Drug Class | Potent, selective type I pan-FLT3 tyrosine kinase inhibitor (TKI) [1] [2]. |

| Key Mechanism | Targets active conformation of FLT3 kinase; active against both FLT3-ITD and FLT3-TKD mutations (including D835) [1] [2]. |

| Proposed Use Case | Candidate for newly diagnosed AML with FLT3-TKD mutations and for relapsed/refractory patients with TKD mutations acquired from other FLT3 inhibitors [1] [2]. |

| Latest Status (as of 2025) | Investigational / Not FDA-approved. New Drug Application (NDA) previously rejected by the FDA [3]. Clinical trials are ongoing, including a comparison with midostaurin in newly diagnosed FLT3-mutated AML (NCT03258931) [4]. |

Key Resistance Mechanisms and Experimental Insights

Unlike other FLT3 inhibitors, resistance to this compound is not primarily driven by new secondary mutations in the FLT3 gene itself. A 2019 study in Nature Communications revealed that resistance arises through a wider variety of genetic and epigenetic pathways [1] [2].

The diagram below summarizes the diverse resistance mechanisms to this compound identified in AML patient samples.

Detailed Experimental Methodology for Resistance Profiling

The key findings on resistance mechanisms were established through the following experimental workflow [1] [2]:

- Patient Sample Collection: Paired bone marrow and/or peripheral blood samples were collected from relapsed/refractory FLT3-mutated AML patients enrolled in this compound phase II clinical trials. Samples were taken before this compound treatment initiation and after at least 28 days of treatment upon observed disease progression or relapse.

- Genomic Sequencing:

- Whole Exome Sequencing (WES): Performed on 18 matched pre- and post-crenolanib sample pairs to conduct an unbiased survey of mutations across the entire exome.

- Targeted Deep Sequencing: A complementary, high-coverage targeted sequencing approach was used on a larger cohort (including 6 additional FLT3-ITD patients) to validate findings and track variant allele frequencies (VAFs) with high sensitivity.

- Data Analysis:

- Variant Calling: Somatic mutations were identified by comparing sequence data from tumor samples with matched normal tissue.

- Clonal Evolution Analysis: Changes in the genetic landscape were tracked by comparing the VAF of each mutation before and after this compound treatment. Expanding subclones were interpreted as potential drivers of resistance.

- Functional Validation:

- Ba/F3 Cell Transformation Assay: Suspected resistance-conferring FLT3 mutations (e.g., K429E) were introduced into Ba/F3 cells via mutagenesis. The cells were then cultured in the absence of Interleukin-3 (IL-3); survival and proliferation without this growth factor indicated successful oncogenic transformation.

- Drug Sensitivity Profiling: The half-maximal inhibitory concentration (IC50) of this compound was determined and compared between Ba/F3 cells expressing mutant FLT3 (e.g., K429E/D835Y) and those expressing control mutations (e.g., D835Y). A higher IC50 indicated reduced drug sensitivity and confirmed a resistant phenotype.

Future Development and Competitive Landscape

Research continues to explore this compound's potential. A significant focus is on combination therapies to overcome or prevent resistance, with experimental models showing that drug combinations can restore this compound sensitivity [1] [2].

The field of FLT3 inhibition is also advancing with next-generation inhibitors in development. Companies like CCM Biosciences are developing candidates (CCM-405, CCM-445) designed to be effective against a broader range of resistance mutations, including FLT3-ITD-F691L, which also confers resistance to gilteritinib and quizartinib [3].

Summary

This compound is a distinct type I FLT3 inhibitor with a promising mechanism against TKD mutations. Its clinical application is currently limited by the development of complex, diverse resistance mechanisms, primarily through alternative signaling pathways and clonal evolution rather than FLT3 secondary mutations.

References

- 1. Clinical resistance to this compound in acute myeloid leukemia ... [pmc.ncbi.nlm.nih.gov]

- 2. Clinical resistance to this compound in acute myeloid leukemia ... [nature.com]

- 3. CCM Biosciences Announces Presentation of Data on its ... [biospace.com]

- 4. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk ... [pmc.ncbi.nlm.nih.gov]

crenolanib preclinical studies hematological malignancies

Crenolanib's Profile & Preclinical Efficacy

The following table summarizes this compound's core characteristics and its demonstrated efficacy across various preclinical models of hematological malignancies.

| Aspect | Details and Key Preclinical Findings |

|---|---|

| Drug Class & Target | Potent, selective Type I FLT3 inhibitor; also targets PDGFRα/β and mutant KIT D816 [1] [2] [3]. |

| Key Mechanism | Binds active kinase conformation, inhibiting FLT3-ITD and TKD mutations (e.g., D835, F691) resistant to Type II inhibitors [4] [2]. |

| In Vitro Activity (Cell Viability) | • IC50 ~5-10 nM in FLT3-ITD MOLM14 cells [3]. • IC50 ~100-250 nM in KIT D816V mastocytosis cells (HMC1.2) [3]. | | In Vivo Efficacy (Xenograft Models) | • Single agent: Delayed MV4-11 (FLT3-ITD) tumor growth [2]. • Combination with sorafenib (Type II inhibitor): Significant reduction in leukemic burden, prolonged survival vs. single agents [4] [2]. | | Activity in Drug-Resistant Models | Inhibited Ba/F3 cells with FLT3-ITD/D835Y/H and FLT3-ITD/F691L mutations; effective against sorafenib-resistant MOLM-13 cells (FLT3-ITD/D835Y) [2]. |

Detailed Experimental Protocols

Here is a detailed breakdown of key methodologies used in pivotal this compound preclinical studies.

| Protocol Component | Detailed Methodology |

|---|---|

| In Vitro Cell Viability & Proliferation (MTT/XTT/WST-1 Assays) | Cells (e.g., MOLM14, HMC1.2) plated and treated with this compound dilution series for 72 hours. Viability measured using colorimetric assays (MTT, XTT, WST-1). IC50 values calculated from dose-response curves [4] [2] [3]. |

| Western Blot Analysis (Pharmacodynamics) | Cells treated with this compound, lysed, and proteins extracted. FLT3 immunoprecipitation performed, followed by SDS-PAGE and western transfer. Membranes probed with antibodies against p-FLT3, p-STAT5, p-ERK, and total proteins to confirm target inhibition [4] [2]. |

| In Vivo Xenograft Mouse Models (Efficacy) | NSG mice injected intravenously with luciferase-tagged FLT3-mutant AML cells (e.g., MV4-11, MOLM-13). After engraftment confirmed by bioluminescence imaging, mice randomized to treatment groups: vehicle, this compound (e.g., 15 mg/kg BID), sorafenib, or combination. Tumor burden monitored via bioluminescence; survival tracked [4] [2]. |

| Drug Combination Studies (Synergy) | Cells exposed to fixed-ratio concentrations of this compound and sorafenib. Combination Index (CI) calculated using the Chou-Talalay method (CalcuSyn software). CI < 1.0 indicates synergy [4]. |

| Resistance Mutation Analysis | Whole exome sequencing or targeted deep sequencing of patient samples or mouse model bone marrow pre- and post-crenolanib treatment. Variant Allele Frequencies (VAFs) of FLT3 and other genes (e.g., NRAS, IDH2) tracked to identify expanding resistant clones [5]. |

Signaling Pathways & Experimental Workflows

The following diagrams map the core signaling pathways targeted by this compound and a generalized workflow for preclinical in vivo studies.

This compound inhibits constitutively active FLT3 mutants and downstream oncogenic signaling.

General workflow for evaluating this compound efficacy in a mouse xenograft model.

Key Insights from Preclinical Data

- Overcoming Resistance: this compound's primary preclinical value is effectively targeting FLT3-TKD mutations (D835) that confer resistance to Type II inhibitors like sorafenib and quizartinib [2].

- Rational Combinations: Preclinical data strongly support combination strategies. Pairing this compound with a Type II inhibitor (sorafenib) or azacitidine shows synergistic effects, more effectively reducing leukemic burden and targeting leukemia-initiating cells (LICs) [4] [6].

- Resistance Mechanisms: Despite its potency, resistance emerges via non-FLT3 pathways. Studies show resistant samples frequently develop mutations in NRAS, IDH2, IDH1, or TET2, indicating bypass signaling activation and clonal selection [5] [6].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. This compound is active against models of drug-resistant FLT3- ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a type I tyrosine kinase inhibitor that inhibits ... [oncotarget.com]

- 4. Preclinical and pilot study of type I FLT3 tyrosine kinase ... [pmc.ncbi.nlm.nih.gov]

- 5. Clinical resistance to this compound in acute myeloid leukemia ... [nature.com]

- 6. Azacitidine combined with the selective FLT3 kinase ... [oncotarget.com]

crenolanib molecular targets wild-type mutant isoforms

Molecular Targets of Crenolanib

The table below summarizes the key molecular targets of this compound and available quantitative inhibition data [1] [2] [3]:

| Target | Type | Key Mutants/Forms Inhibited | Reported Potency (Kd or IC₅₀) |

|---|---|---|---|

| FLT3 | Receptor Tyrosine Kinase | Wild-type, ITD, TKD (D835H/Y) | Kd: 0.74 nM (ITD), 0.18 nM (D835Y) [2] |

| PDGFRα | Receptor Tyrosine Kinase | Wild-type, D842V | IC₅₀: ~10 nM (wild-type), ~6 nM (D842V) [2] [4] |

| PDGFRβ | Receptor Tyrosine Kinase | Wild-type | IC₅₀: ~0.8 ng/mL [2] |

| KIT | Receptor Tyrosine Kinase | D816H, D816V | IC₅₀: 5.4 nM (D816H), 2.5 nM (D816V) [2] |

This compound is classified as a type I inhibitor, meaning it binds to the active conformation of the kinase domain ("DFG-in") [2] [3]. This mechanism allows it to effectively target constitutively active mutant kinases, a significant advantage over type II inhibitors for certain resistance mutations [5] [6].

Experimental Evidence & Key Workflows

Substantial evidence for this compound's efficacy comes from cell-based assays. The diagram below illustrates a generalized workflow for these key experiments.

Generalized workflow for cell-based assays validating this compound's effects

- Cell Models: Experiments used native tumor cell lines (e.g., HMC1.2 for KIT D816V, MOLM14 for FLT3-ITD) and isogenic Ba/F3 models engineered to express specific mutant kinases [1] [7] [6]. Using Ba/F3 cells transfected with mutant FLT3 or KIT isolates the effect of the specific kinase, confirming on-target activity [7] [6].

- Proliferation and Apoptosis Assays: Cells treated with this compound in a dose-dependent manner for 48 hours. Anti-proliferative effects were measured via XTT-based assays, and pro-apoptotic activity was quantified using annexin V-based immunofluorescence assays followed by flow cytometry [1] [7].

- Target Phosphorylation and Specificity: To confirm direct target engagement, engineered Ba/F3 cell lines expressing mutant KIT (D816V/Y) were treated with this compound for 90 minutes. Cell lysates were immunoblotted and probed for tyrosine-phosphorylated KIT to demonstrate dephosphorylation [7]. Specificity was confirmed by showing this compound had minimal effect on cell lines without these driver mutations [1] [7].

Clinical Relevance and Resistance

This compound has shown promising clinical efficacy, particularly in FLT3-mutant Acute Myeloid Leukemia (AML) [8] [6]. A 2024 clinical trial demonstrated that this compound combined with intensive chemotherapy resulted in high response rates and long-term survival in newly diagnosed AML patients [8]. Its activity against the KIT D816V mutant also suggests potential therapeutic value for Systemic Mastocytosis and Core Binding Factor Leukemias [1] [5].

A key feature is its ability to inhibit activation loop mutations (like FLT3-D835) that confer resistance to type II inhibitors such as quizartinib [6] [4]. However, resistance can develop through other mechanisms. Unlike other FLT3 inhibitors, this compound resistance is rarely due to secondary FLT3 mutations [6]. Instead, resistance often arises from clone expansion with mutations in parallel signaling pathways (e.g., NRAS) or genes involved in epigenetic regulation (e.g., TET2, IDH1/2) [6].

References

- 1. is a this compound I tyrosine kinase inhibitor that inhibits type KIT... mutant [oncotarget.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. Comparison of effects of midostaurin, this compound, quizartinib ... [pmc.ncbi.nlm.nih.gov]

- 6. Clinical resistance to this compound in acute myeloid leukemia ... [nature.com]

- 7. This compound is a type I tyrosine kinase inhibitor that inhibits ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound and Intensive Chemotherapy in Adults With ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol: Crenolanib with Cytarabine/Anthracycline Chemotherapy in Newly Diagnosed FLT3-Mutated AML

Introduction and Rationale

FLT3 mutations are among the most common genetic aberrations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of newly diagnosed cases and are associated with high relapse rates and poor overall survival following intensive chemotherapy alone. [1] [2] [3] Crenolanib is a potent, second-generation, type I tyrosine kinase inhibitor (TKI) that targets the active conformation of the FLT3 receptor. [1] [4] Unlike some other FLT3 inhibitors, this compound is a pan-FLT3 inhibitor, demonstrating activity against both FLT3-ITD (Internal Tandem Duplication) and FLT3-TKD (Tyrosine Kinase Domain) mutations, including those that confer resistance to type II inhibitors. [2] [5] [4] Its short half-life (6-8 hours) and lack of active metabolites minimize drug accumulation and reduce the risk of prolonged toxicities or drug-drug interactions. [1]

Preclinical data indicates that this compound effectively blocks FLT3 phosphorylation and cell growth at low nanomolar concentrations. [1] The rationale for combining this compound with intensive chemotherapy ("7+3" regimen) is to achieve deep molecular remissions by eradicating FLT3-mutant clones at diagnosis, thereby potentially preventing relapse and improving long-term survival. [1] [6] The following application notes and protocol are derived from a phase II clinical trial (NCT02283177) investigating this combination. [7] [1]

Detailed Treatment Protocol

The treatment schema involves sequential administration of standard chemotherapy followed by this compound, consolidation therapy, and maintenance.

Patient Eligibility

- Inclusion Criteria: Adults (age ≥18 years, no upper limit) with newly diagnosed AML characterized by FLT3-ITD and/or FLT3-TKD mutations. [1] [4] Patients with secondary AML were eligible. [8]

- Exclusion Criteria: Refer to the protocol (ClinicalTrials.gov Identifier: NCT02283177) for comprehensive exclusion criteria. [1]

Treatment Schema and Dosing

The visual workflow below summarizes the complete treatment protocol.

Key Methodological and Monitoring Considerations

- Dose Modifications: this compound dose could be reduced to 80 mg or 60 mg TID for management of adverse events such as periorbital edema, liver enzyme elevation, rash, or nausea. [1] [4]

- Response Assessment: Response was evaluated using International Working Group (IWG) criteria. [1] Complete Remission (CR) was defined as ≤5% marrow blasts, absence of circulating blasts, and recovery of neutrophils (≥1,000/µL) and platelets (≥100,000/µL). [1]

- Measurable Residual Disease (MRD) Monitoring: MRD was assessed, with negativity defined as the absence of the original FLT3 mutant clone by sensitive sequencing methods. [7] [6]

Efficacy and Safety Data Summary

Clinical outcomes from the phase II trial (n=44) with a median follow-up of 45 months are summarized below. [7]

Table 1: Key Efficacy Outcomes

| Outcome Measure | Overall (n=44) | Patients ≤60 years | Patients >60 years |

|---|---|---|---|

| Overall Response Rate (ORR) | 86% | 90% | 80% |

| Complete Remission (CR) | 77% | Not Specified | Not Specified |

| CR/CR with incomplete count recovery (CRi) | 86% (CR 77% + CRi 9%) | Not Specified | Not Specified |

| MRD-negative CR/CRi Rate | Not Specified | 89% | 45% |

| Median Event-Free Survival (EFS) | 44.7 months | Not Specified | Not Specified |

| Median Overall Survival (OS) | Not Reached | Not Specified | Not Specified |

| 3-Year OS (estimated) | Not Specified | 71.4% | Not Specified |

| Cumulative Incidence of Relapse | Not Specified | 15% | Not Specified |

Table 2: Key Safety and Tolerability Data

| Parameter | Observation |

|---|---|

| Most Common Treatment-Emergent Adverse Events (All Grades) | Diarrhea (65.9%), Nausea (56.8%), Febrile Neutropenia (52.3%), Vomiting (45.5%), Peripheral Edema (40.9%), Decreased Appetite (38.6%), Maculopapular Rash (38.6%) [2] |

| Most Frequent Grade 3+ Adverse Events | Febrile Neutropenia (22 pts), Diarrhea (8 pts), Nausea, Decreased Appetite, Rash, Acute Kidney Injury (3 pts each) [2] |

| Grade 4 Adverse Events | Hypokalemia (2 pts) [2] |

| Hematologic Recovery (during Induction) | Median time to platelets ≥100,000/µL: 29 days Median time to ANC ≥1,000/µL: 32 days [7] | | Emergence of New FLT3 Mutants at Relapse | Not detected in patients completing consolidation [7] |

Discussion and Future Directions

The combination of this compound with intensive chemotherapy has demonstrated high response rates and durable survival in adults with newly diagnosed FLT3-mutant AML, supporting the continued development of this regimen. [7] [1] The achievement of a high rate of MRD-negative remissions is particularly notable, as this is a strong predictor of long-term outcomes in AML. [7] [6]

A key differentiator of this compound is its favorable cardiac safety profile; unlike quizartinib, it does not cause QTc prolongation and therefore does not require a REMS program for cardiac monitoring. [2] Furthermore, its pan-FLT3 inhibitory activity may prevent the emergence of resistant clones, particularly those involving TKD mutations, a known resistance mechanism for type II inhibitors. [5]

Based on these promising results, a randomized phase III trial comparing this compound versus midostaurin, both in combination with standard chemotherapy, in younger patients with newly diagnosed FLT3-mutant AML is ongoing. [7] [1] [5] This head-to-head comparison will be critical in determining the potential superiority of this next-generation FLT3 inhibitor in the frontline setting.

References

- 1. This compound and Intensive Chemotherapy in Adults With ... [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 Inhibitor Highly Active in Newly Diagnosed... | MedPage Today [medpagetoday.com]

- 3. the new approach to acute myeloid leukemia therapy [nature.com]

- 4. This compound, a Type I FLT3 TKI, Can be Safely Combined ... [sciencedirect.com]

- 5. This compound Shows Promise as TKIs Move to Forefront of ... [targetedonc.com]

- 6. Effect of Cytarabine/Anthracycline/Crenolanib Induction on ... [ahdbonline.com]

- 7. and Intensive this compound in Adults With Newly... Chemotherapy [pubmed.ncbi.nlm.nih.gov]

- 8. Safety study of this compound , a type I FLT3 inhibitor... [library.ehaweb.org]

Comprehensive Analytical Method for Crenolanib Quantification in Human Serum and Cerebrospinal Fluid using LC-ESI-MS/MS

Introduction

Crenolanib (CP-868,596) is an orally bioavailable tyrosine kinase inhibitor that preferentially antagonizes platelet-derived growth factor receptors (PDGFRs). Recent studies have linked elevated expression of PDGFRs to the pathogenesis of pediatric gliomas, suggesting that selective inactivation of PDGF/PDGFR signaling could have significant clinical impact in pediatric glioma therapy [1]. As this compound progresses through clinical trials, including pediatric phase I studies for diffuse intrinsic pontine glioma (DIPG) and recurrent high-grade glioma (HGG), characterizing its pharmacokinetic profile has become essential for establishing dose-exposure-response relationships [1] [2].

The bioanalytical method described in this application note was developed to support therapeutic drug monitoring and pharmacokinetic studies of this compound in pediatric and adult populations. This robust, sensitive, and selective LC-ESI-MS/MS method has been validated for quantification of this compound in both human serum and cerebrospinal fluid (CSF), allowing researchers to simultaneously monitor systemic exposure and CNS penetration in clinical trial participants [3]. The method offers excellent precision and accuracy across clinically relevant concentration ranges, with sensitivity sufficient to characterize this compound pharmacokinetics following oral administration.

Materials and Reagents

Chemicals and Reference Standards

- This compound (CP-868,596 freebase) (>95.6% purity) and stable isotope-labeled internal standard d4-CP-868,596 should be obtained from AROG Pharmaceuticals (Dallas, TX, USA) [1] [2]

- HPLC-grade methanol from Fisher Scientific (Fairlawn, NJ, USA)

- tert-Butyl methyl ether anhydrous (TBME; 99.8% purity) from Sigma-Aldrich

- Formic acid (FA, 98% purity) from Fluka BioChemika (Buchs, Switzerland)

- Blank human serum from Innovative Research (Novi, MI, USA)

- Purified water (18.2 MΩ·cm) from Millipore Milli-Q UV plus system or equivalent

Solution Preparation

- Stock solutions: Prepare at 0.5 mg/mL for this compound and 1 mg/mL for d4-CP-868,596 in 100% methanol [1]

- Working solutions: Dilute this compound stock to 5000 ng/mL in 50% methanol/water (v/v), then further dilute to appropriate calibrator and quality control concentrations

- Internal standard working solution: Dilute d4-CP-868,596 to 100 ng/mL in 50% methanol/water (v/v)

- Storage: Stock solutions at -80°C; working solutions at 4°C

Table 1: Required chemicals and suppliers

| Chemical/Reagent | Purity/Specifications | Supplier |

|---|---|---|

| This compound (CP-868,596) | >95.6% freebase | AROG Pharmaceuticals |

| d4-CP-868,596 (ISTD) | >95% | AROG Pharmaceuticals |

| Methanol | HPLC grade | Fisher Scientific |

| tert-Butyl methyl ether | 99.8%, anhydrous | Sigma-Aldrich |

| Formic acid | 98% | Fluka BioChemika |

| Blank human serum | N/A | Innovative Research |

Instrumentation and Analytical Conditions

Liquid Chromatography System

The chromatographic separation employs a reversed-phase C18 column with isocratic elution under optimized conditions [1] [2]:

- HPLC system: Shimadzu series including system controller (CBM-20A), pump (LC-20ADXR), autoinjector (SIL-20AC), online degasser (DGU-20A3), and column heater (CTO-20AC)

- Analytical column: Phenomenex Gemini C18 (3 μm, 100 mm × 4.6 mm I.D.) protected by a KrudKatcher Ultra pre-column filter

- Column temperature: Maintained at 50°C

- Mobile phase: Methanol/water/formic acid (25:25:0.15, v/v/v)

- Flow rate: 0.45 mL/min

- Injection volume: 10 μL

- Run time: 7.0 minutes

- Retention time: <3.5 minutes for both this compound and internal standard

Mass Spectrometric Detection

Detection utilizes triple quadrupole mass spectrometry with electrospray ionization in positive mode, offering high sensitivity and selectivity [3] [1]:

- Mass spectrometer: AB SCIEX API 5500 Qtrap with ESI source

- Ionization mode: Positive electrospray ionization (ESI+)

- Detection mode: Multiple reaction monitoring (MRM)

- Source temperature: 650°C

- Ion spray voltage: 5000 V

- Curtain gas pressure: 25 psi

- Nebulizer gases (GS1 and GS2): 70 psi each

- Declustering potential: 88 V

- Collision energy: 37.5 V for this compound, 39 V for ISTD

Table 2: MRM transitions and mass spectrometric parameters

| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |

|---|---|---|---|---|---|

| This compound | 444.4 | 373.1 | 100 | 88 | 37.5 |

| d4-Crenolanib (ISTD) | 448.2 | 374.2 | 100 | 88 | 39 |

System Configuration Overview

The following workflow diagram illustrates the complete LC-ESI-MS/MS system configuration and analytical process:

Figure 1: LC-ESI-MS/MS system workflow for this compound analysis

Sample Preparation Protocols

Sample Collection and Storage

Proper collection and handling of biological specimens is critical for maintaining sample integrity and ensuring accurate quantification [1]:

- Blood collection: Draw 3 mL whole blood into silicone-coated vacutainer tubes

- Serum processing: Allow tubes to clot upright for 30 minutes at room temperature, then centrifuge at 1500 × g for 10 minutes at 4°C

- CSF collection: Collect via standard lumbar puncture procedure

- Storage: Aliquot serum/CSF into 2.0 mL screw-top tubes and immediately freeze at -80°C until analysis

Calibration Standards and Quality Controls

- Calibration curves: Prepare in blank human serum (5-1000 ng/mL) and artificial CSF (0.5-1000 ng/mL) [1]

- Quality controls: Prepare at low, medium, and high concentrations (serum: 30, 200, 800 ng/mL; CSF: 2, 200, 800 ng/mL)

- Artificial CSF formulation: 148 mM NaCl, 4 mM KCL, 0.8 mM MgCl₂, 1.4 mM CaCl₂, 1.2 mM Na₂HPO₄, 0.3 mM NaH₂PO₄ in sterile distilled water [1]

Liquid-Liquid Extraction Procedure

The sample preparation employs liquid-liquid extraction with TBME for efficient analyte recovery and clean-up [1] [2]:

- Aliquot: Transfer 50 μL of serum or CSF to extraction tube

- Internal standard: Add 5 μL of ISTD working solution (100 ng/mL)

- Extraction: Add 1.5 mL TBME, vortex vigorously for 5 minutes

- Centrifugation: Centrifuge at 3000 × g for 5 minutes for phase separation

- Evaporation: Transfer organic layer to new tube and evaporate to dryness under nitrogen gas (~20 minutes)

- Reconstitution: Reconstitute dry residue in 150 μL mobile phase

- Analysis: Transfer to autosampler vial for LC-MS/MS injection

The following diagram illustrates the sample preparation workflow:

Figure 2: Sample preparation workflow using liquid-liquid extraction

Method Validation

The method was rigorously validated according to FDA bioanalytical method validation guidelines, demonstrating excellent performance characteristics for both serum and CSF matrices [3] [1].

Linearity and Sensitivity

- Calibration range: Serum: 5-1000 ng/mL; CSF: 0.5-1000 ng/mL [3]

- Linearity: Least square linear regression with 1/x² weighting [1]

- Lower limit of quantification (LLOQ): Defined as the lowest calibration standard with accuracy within 20% of nominal value and signal-to-noise ratio >5:1 [1]

Table 3: Method validation parameters for serum and CSF

| Validation Parameter | Serum | CSF |

|---|---|---|

| Calibration Range (ng/mL) | 5-1000 | 0.5-1000 |

| Intra-day Precision (% CV) | <4% | <9%* |

| Inter-day Precision (% CV) | <4% | <9%* |

| Intra-day Accuracy (% Bias) | Within 8% | Within 11% |

| Inter-day Accuracy (% Bias) | Within 8% | Within 11% |

| Extraction Recovery | >50% | >50% |

Note: CSF precision <9% except at LLOQ (<17%) [3] [1]

Precision and Accuracy

The method demonstrated exceptional reproducibility across the validation range [3] [1]:

- Serum precision: Both intra-day and inter-day precision were <4% CV at all concentrations

- Serum accuracy: Intra-day and inter-day accuracy were within 8% of nominal values

- CSF precision: Intra-day and inter-day precision were <9% CV, except at LLOQ (<17%)

- CSF accuracy: Intra-day and inter-day accuracy were within 11% of nominal concentrations

Recovery and Selectivity

- Extraction recovery: >50% for both this compound and internal standard from serum and CSF [3]

- Selectivity: No significant matrix interference observed at retention times of analyte or ISTD

- Specificity: MRM monitoring of specific transitions (m/z 444.4→373.1 for this compound; m/z 448.2→374.2 for ISTD) ensured high selectivity

Application to Pharmacokinetic Studies

This validated method has been successfully applied to analyze serial pharmacokinetic samples obtained from a pediatric patient treated with oral this compound [3] [1]. The method demonstrated sufficient sensitivity and robustness to characterize this compound concentration-time profiles in pediatric patients, providing critical data for understanding the drug's disposition in this special population.

The ability to quantify this compound in both serum and CSF allows researchers to evaluate CNS penetration, a crucial factor for treating brain tumors like DIPG and HGG. The method's wide calibration range accommodates the varying concentrations observed in pharmacokinetic studies following different dosing regimens.

Troubleshooting and Technical Notes

- Peak tailing: During method development, significant peak tailing was observed with most C18 columns; the Phenomenex Gemini C18 column provided optimal peak shape [2]

- Mobile phase optimization: Acetonitrile initially tested as organic component caused peak splitting regardless of chromatographic conditions; methanol eliminated this issue [2]

- Sample stability: Frozen storage at -80°C is essential for maintaining sample integrity; avoid multiple freeze-thaw cycles

- Extraction efficiency: TBME provides excellent recovery (>50%) while effectively removing matrix interferences

Conclusion

The presented LC-ESI-MS/MS method provides a robust, sensitive, and specific approach for quantifying this compound in human serum and cerebrospinal fluid. The method's validation demonstrates excellent precision, accuracy, and reproducibility across clinically relevant concentration ranges. The relatively simple sample preparation using liquid-liquid extraction, coupled with rapid chromatographic separation and highly selective MS/MS detection, makes this method suitable for high-throughput analysis of clinical samples in pharmacokinetic studies and therapeutic drug monitoring programs.

References

- 1. Determination of this compound in Human Serum and ... [pmc.ncbi.nlm.nih.gov]

- 2. Determination of this compound in human serum and ... [sciencedirect.com]

- 3. Determination of this compound in human serum and cerebrospinal fluid by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

crenolanib in vivo tumor growth inhibition xenograft models

In Vivo Efficacy of Crenolanib in Xenograft Models

The following table summarizes key quantitative findings on the efficacy of this compound from recent in vivo studies.

| Cell Line / Model | Treatment | Key In Vivo Findings | Reference |

|---|---|---|---|

| MOLM13 (FLT3-ITD) | This compound + Sorafenib (Type II inhibitor) | Synergistic effect; significantly better leukemia response (P<0.005) and survival (P<0.05) compared to single agents. Fewer emergent FLT3-KD mutations with specific dosing schedules. | [1] |

| MV4-11 (FLT3-ITD) | This compound + Sorafenib | Significant decrease in leukemic burden (P<0.001) and prolonged survival (P<0.01) compared to either TKI alone. | [2] |

| Ba/F3 cells expressing FLT3-ITD/D835H | This compound | Delayed engraftment of the drug-resistant FLT3-ITD/D835H cells in vivo. | [2] |

| MOLM13 cells with FLT3-ITD/D835Y (sorafenib-resistant) | This compound | Prolonged survival in a mouse xenograft model, demonstrating activity against a type II inhibitor-resistant mutation. | [2] |

Detailed Experimental Protocols

Here is a detailed methodology for conducting a this compound efficacy study in a disseminated AML xenograft model, based on the protocols from the cited research.

Protocol: Efficacy and Resistance Monitoring in a Disseminated AML Xenograft Model

1. Model Generation

- Animals: Use 8–12-week-old female NOD.Cg-Prkdcscid Il2rgm1Wjl/SzJ (NSG) immunodeficient mice.

- Cell Engraftment: Administer 1×10^6 luciferase-transduced human AML cells (e.g., MOLM13, MV4-11) via tail vein injection to establish a disseminated leukemia model [1] [2].

2. Treatment Administration

- Randomization: Randomize mice into treatment groups 10 days post-injection based on bioluminescence signal intensity to ensure equal initial disease burden [1].

- Drug Formulation:

- Combination Schedules: To manage toxicity while suppressing resistance, consider a schedule of sorafenib (60 mg/kg, Mon/Wed/Fri) combined with this compound (15 mg/kg, twice daily) [1].

3. Efficacy and Health Monitoring

- Tumor Burden Monitoring: Perform bi-weekly non-invasive bioluminescence imaging to quantify leukemic burden over time [1].

- Survival Endpoint: Monitor mice daily and euthanize humanely upon signs of terminal illness (lethargy, hunched posture, >20% body weight loss). Record time-to-sacrifice as the primary survival endpoint [1].

4. Endpoint Analysis

- Bone Marrow Analysis: At the endpoint, harvest bone marrow from both femurs and tibiae.

- Mutation Profiling: Isolate genomic DNA or RNA from human AML cells (e.g., using anti-human CD45 antibody and magnetic bead sorting). Use Sanger sequencing or next-generation sequencing to screen for mutations in the FLT3 kinase domain (e.g., at residues D835 and F691) [1].

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the mechanistic rationale and experimental workflow for evaluating this compound in xenograft models.

Key Application Notes for Researchers

- Synergy is Schedule-Dependent: The superior survival and reduced resistance with the this compound-sorafenib combination highlight that efficacy depends not just on the drugs, but on the specific dosing intensity and schedule [1].

- Mutation Profiling is Critical: The primary endpoint of in vivo studies should include comprehensive sequencing of the FLT3 kinase domain from bone marrow samples to assess the emergence of resistance mutations [1].

- Consider the Microenvironment: While the described models are disseminated, note that the bone marrow microenvironment can activate parallel survival pathways. Combining FLT3 inhibitors with agents that target the microenvironment (e.g., BET inhibitors) is an emerging strategy to overcome resistance [3].

References

Comprehensive Application Notes and Protocols for Assessing Crenolanib's Effects on Cell Viability and Apoptosis

Introduction to Crenolanib and Its Therapeutic Relevance

This compound is an orally available, potent, and selective type I tyrosine kinase inhibitor that primarily targets mutant isoforms of class III receptor tyrosine kinases, including FLT3, PDGFR-α, and PDGFR-β. This small molecule inhibitor has emerged as a promising therapeutic agent for various cancers, particularly in acute myeloid leukemia (AML) with FLT3 mutations and gastrointestinal stromal tumors (GIST) with PDGFRα mutations. Unlike type II inhibitors that bind to the inactive conformation of the kinase, this compound's type I binding mechanism allows it to effectively inhibit constitutively active kinase mutants, including those with activation loop mutations such as FLT3-D835 and KIT-D816, which are often resistant to other tyrosine kinase inhibitors. [1] [2]

The therapeutic significance of this compound stems from its unique pharmacological profile against resistant mutations and its direct effects on tumor vasculature. Recent investigations have revealed that this compound exerts direct anti-angiogenic activity independently of its primary kinase targets, directly affecting endothelial cell viability, migration, and sprouting while inducing apoptosis through mitotic disruption. This broad mechanism of action suggests this compound may have efficacy beyond its primary indications, affecting multiple cellular compartments within the tumor microenvironment. [3] Currently, this compound is being evaluated in numerous clinical trials for relapsed/refractory FLT3-mutated AML (NCT02298166), gliomas with PDGFR-α amplifications (NCT02626364), and other solid tumors, demonstrating its broad therapeutic potential in oncology. [3]

Mechanisms of Action and Apoptosis Induction

Primary Molecular Targets and Signaling Pathways

This compound primarily functions through inhibition of three class III receptor tyrosine kinases: FLT3, PDGFR-α, and PDGFR-β. Its exceptional potency against activation loop mutations in these kinases (homologous to D835 in FLT3, D842 in PDGFRα, and D816 in KIT) distinguishes it from many other tyrosine kinase inhibitors. At the molecular level, this compound binds to the active conformation of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades including PI3K/AKT, RAS/MAPK, and STAT5 pathways. These pathways are critically involved in regulating cell survival, proliferation, and differentiation, and their constitutive activation through mutant kinases drives oncogenesis in several cancer types. [1] [2]

In AML with FLT3-ITD mutations, persistent signaling through these pathways promotes leukemic cell survival and proliferation, while in systemic mastocytosis with KIT-D816V mutations, it drives abnormal mast cell accumulation. This compound's ability to potently inhibit these mutant kinases at clinically achievable concentrations (with IC₅₀ values typically in the nanomolar range) underlies its therapeutic efficacy. Interestingly, this compound demonstrates relative insensitivity toward wild-type KIT (Kd = 78 nM), which may contribute to reduced myelosuppression compared to other TKIs that strongly inhibit wild-type KIT. [1]

Apoptosis Induction Mechanisms

This compound induces apoptosis through both direct and indirect mechanisms. The primary mechanism involves mitotic disruption and cell cycle arrest, as evidenced by altered actin arrangement, nuclear aberrations, and effects on mitosis entry and centrosome clustering in endothelial cells. Treatment with this compound leads to Bcl-2 family modulation, characterized by increased expression of pro-apoptotic proteins like BAX and decreased expression of anti-apoptotic proteins such as Bcl-2, resulting in mitochondrial outer membrane permeabilization and initiation of the intrinsic apoptosis pathway. [3] [4]

Additional studies have revealed that this compound promotes endoplasmic reticulum stress through the GRP78/ATF6/CHOP axis, particularly when combined with ceramide transfer protein (CERT) inhibitors. This ER stress response amplifies the apoptotic signal and can lead to synergistic cell death in combination therapies. Furthermore, this compound has been shown to disrupt microtubule dynamics in some cellular contexts, triggering mitotic arrest and subsequent apoptosis, although this mechanism is more characteristic of taxanes than tyrosine kinase inhibitors. The convergence of these multiple pathways on apoptosis execution makes this compound an effective inducer of programmed cell death in susceptible cancer cells. [5]

Quantitative Assessment of this compound Efficacy

Anti-proliferative and Pro-apoptotic Effects Across Cancer Models

Table 1: Anti-proliferative Effects of this compound Across Various Cancer Cell Models

| Cell Line | Cancer Type | Mutation Status | Assay Type | IC₅₀ Value | Experimental Conditions |

|---|---|---|---|---|---|

| HMC1.2 | Mastocytosis | KIT V560G, D816V | XTT proliferation | 100-250 nM | 48-hour treatment [1] |

| P815 | Mastocytosis | KIT D814Y (murine) | XTT proliferation | 100-250 nM | 48-hour treatment [1] |

| MOLM14 | AML | FLT3-ITD | Apoptosis assay | 5-10 nM | 48-hour treatment [1] |

| MV4-11 | AML | FLT3-ITD | Cell viability | Synergistic with HPA-12 | Combined treatment [5] |

| Molm13 | AML | FLT3-ITD | Cell viability | Synergistic with HPA-12 | Combined treatment [5] |

| ECRF24 | Endothelial | Wild-type | Cell viability | ~500 nM | 72-hour treatment [3] |

| HUVEC | Endothelial | Wild-type | Cell viability | ~750 nM | 72-hour treatment [3] |

Table 2: Pro-apoptotic Effects of this compound in Preclinical Models

| Cell Line/Model | Cancer Type | Apoptosis Assay Method | Induction Level | Experimental Conditions | Key Apoptotic Markers | |--------------------|-----------------|----------------------------|---------------------|----------------------------|---------------------------| | HMC1.2 | Mastocytosis | Annexin V assay | IC₅₀ 225-250 nM | 48-hour treatment [1] | Phosphatidylserine externalization | | P815 | Mastocytosis | Annexin V assay | IC₅₀ 225-250 nM | 48-hour treatment [1] | Phosphatidylserine externalization | | JHU-012/019 co-culture | OSCC | Flow cytometry | Significant decrease (p<0.001) | Co-culture with MSCs [6] | Increased Bcl-2, decreased Bid | | MV4-11 + HPA-12 | AML | Annexin V/PI staining | Dramatic increase in combo | 48-hour combined treatment [5] | Activation of GRP78/ATF6/CHOP axis | | REN | Mesothelioma Western blot | Increased expression | 24-hour treatment [4] | Increased BAX/Bcl-2 ratio |

In Vivo Efficacy and Tumor Growth Inhibition

Table 3: In Vivo Efficacy of this compound in Animal Tumor Models

| Tumor Model | Dosing Regimen | Treatment Duration | Key Findings | Molecular Effects |

|---|---|---|---|---|

| Human ovarian carcinoma (CAM model) | Not specified | Not specified | Significant tumor growth inhibition, reduced microvessel density [3] | Anti-angiogenic effects |

| MV4-11 xenograft (mice) | 15 mg/kg this compound + 4 mg/kg HPA-12 | 2 weeks | Dramatically lower bioluminescence signals, extended survival [5] | Synergistic apoptosis induction |

| PM-xenograft (NOD-SCID mice) | 15 mg/kg body weight | Not specified | No significant effect on overall survival [4] | Context-dependent efficacy |

Detailed Experimental Protocols

Cell Viability and Proliferation Assays

Protocol 1: XTT-Based Cell Viability Assay for this compound Screening

- Cell Seeding: Seed cells in 96-well cell culture plates at optimized densities: 5 × 10³ cells/well for HUVEC or 10 × 10³ cells/well for ECRF24 and A2780 ovarian carcinoma cells. Allow cells to adhere and grow for 24 hours under standard culture conditions. [3]

- Drug Treatment: Prepare this compound dilutions in DMSO, ensuring final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Include vehicle control (0.1% DMSO) and positive control for cell death. Treat cells with this compound across a concentration range (e.g., 1 nM to 10 µM) based on preliminary range-finding experiments.

- Incubation: Incubate treated cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for comprehensive response to treatment. [3]

- Viability Measurement: Add CellTiter-Glo reagent (Promega) according to manufacturer's instructions and measure luminescence using a plate reader. This assay quantifies ATP levels as a proxy for metabolically active cells.

- Data Analysis: Normalize luminescence signals in treated wells to vehicle controls and calculate percentage viability. Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism). [3]

Protocol 2: 3D Endothelial Cell Sprouting Assay

- Spheroid Formation: Mix HUVECs in methylcellulose-containing medium (70% RPMI, 20% Methocel/RPMI-1640, and 10% human serum). Deposit 1000 cells in 25 µl drops on petri dish lids, flip to create hanging drops, and incubate overnight for spheroid formation. [3]

- Collagen Embedding: Prepare collagen gel mixture using PureCol (Sigma), 0.2 M NaOH, M199 medium, new-born calf serum, heparin, and bFGF (50 ng/ml). Collect spheroids by flushing lids with PBS, centrifuge (400 g for 5 minutes), and gently mix with collagen gel solution. Place in pre-warmed culture slides. [3]

- Treatment and Imaging: Administer this compound immediately after embedding. Image spheroids after overnight incubation using an inverted microscope (e.g., Leica DMI3000). Quantify sprout length and number using ImageJ software with appropriate plugins. [3]

Apoptosis Detection Methods

Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

- Cell Preparation: Seed cells at 20-40 × 10³ cells/well and incubate for 24 hours. Treat with this compound for desired duration (typically 48-72 hours based on cell type and doubling time). [1]

- Cell Harvesting: Collect both adherent and floating cells by trypsinization. Combine cell populations and wash with cold PBS to remove media components that might interfere with staining.

- Staining Procedure: Resuspend cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to manufacturer's recommendations. Incubate for 15 minutes at room temperature in the dark. [1]

- Flow Cytometry Analysis: Analyze samples within 1 hour using a flow cytometer with appropriate laser/filter configurations (e.g., 488 nm excitation). Collect a minimum of 10,000 events per sample. Use unstained cells, Annexin V-only, and PI-only controls to establish compensation and gating.

- Data Interpretation: Identify four populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺). Calculate apoptosis percentage as sum of early and late apoptotic populations. [1]

Protocol 4: Mitochondrial Membrane Potential Assessment

- Cell Staining: Harvest this compound-treated and control cells. Load with JC-1 dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) according to manufacturer's protocol.

- Analysis: Analyze by flow cytometry or fluorescence microscopy. JC-1 exhibits potential-dependent accumulation in mitochondria, indicated by fluorescence emission shift from green (~529 nm) to red (~590 nm). Mitochondrial depolarization is indicated by decreased red/green fluorescence intensity ratio.

- Interpretation: Calculate the percentage of cells with decreased mitochondrial membrane potential as an indicator of early apoptosis activation through the intrinsic pathway.

Mechanistic Studies Protocols

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

- Cell Fixation: Harvest this compound-treated cells by trypsinization and fix in 70% ethanol for at least 2 hours at -20°C. [3]

- DNA Staining: Pellet fixed cells and resuspend in DNA extraction buffer (90 parts 0.05 M Na₂HPO₄, 10 parts 0.025 M citric acid, 1 part 10% Triton-X100, pH 7.4). Incubate for 20 minutes at 37°C. Add propidium iodide (20 μg/ml) to stain cellular DNA. [3]

- Flow Cytometry: Analyze PI fluorescence using a flow cytometer with 488 nm excitation. Collect data for at least 20,000 events per sample.

- Cell Cycle Modeling: Use cell cycle analysis software (e.g., ModFit, FlowJo cell cycle module) to quantify percentage of cells in G0/G1, S, and G2/M phases. Note sub-G1 population indicating apoptotic cells with fragmented DNA. [3]

Protocol 6: Western Blot Analysis of Apoptosis Markers

- Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using BCA assay.

- Electrophoresis and Transfer: Separate proteins (10-20 μg per lane) by SDS-PAGE using 4-12% Bis-Tris gradient gels. Transfer to PVDF membranes using standard protocols.

- Immunoblotting: Block membranes with 5% non-fat dry milk in TBST. Incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, BAX, Bid) overnight at 4°C. [6]

- Detection: After secondary antibody incubation, develop blots using enhanced chemiluminescence substrate. Image and quantify band intensities using imaging systems. Normalize to loading controls (e.g., β-actin, GAPDH). [6]

Combination Therapy Strategies

Recent research has revealed synergistic effects when this compound is combined with other targeted agents, particularly in overcoming drug resistance in hematological malignancies. A notable combination is with Hedgehog pathway inhibitors such as HPI-1 in AML cell lines (MOLM-14 and MV4-11). This combination demonstrated profound effects on the extracellular vesicle proteome, selectively downregulating transport of ribosomal proteins (RPS26, RPL27A) and ErbB pathway members (GAB1, GRB2, SHC1) to EVs, potentially interfering with leukemia niche formation. [7]

Another promising combination approach involves pairing this compound with ceramide transfer protein (CERT) inhibitors like HPA-12 in FLT3-ITD mutated AML. This combination synergistically induces apoptosis through activation of the GRP78/ATF6/CHOP endoplasmic reticulum stress axis and modulation of mitophagy. The combination index (CI) values for this combination ranged from 0.113 to 0.179 in Molm13 cells and 0.134 to 0.779 in MV4-11 cells, indicating strong synergy, while showing antagonistic effects (CI 1.266-1.405) in FLT3-WT KG1-α cells, demonstrating mutation-specific synergy. [5]

In solid tumors, this compound has shown potential to reverse mesenchymal stem cell-mediated cisplatin resistance in oral squamous cell carcinoma. Co-culture with MSCs significantly increased phosphorylation of PDGFR-α and AKT while upregulating Bcl-2 and downregulating Bid, resulting in reduced cisplatin sensitivity. Pretreatment with this compound significantly reversed this protective effect (p < 0.0001), suggesting combination strategies with platinum-based chemotherapy in resistant solid tumors. [6]

Diagram 1: this compound mechanism of action and combination therapy strategies. This compound primarily targets FLT3 and PDGFR receptors, inhibiting downstream signaling pathways. Combination with CERT inhibitors induces ER stress and mitophagy, while Hedgehog inhibitors affect extracellular vesicle (EV) modulation.

Technical Considerations and Troubleshooting

Assay Selection and Optimization

Choosing appropriate apoptosis detection methods requires consideration of several factors. For high-throughput screening, plate-based caspase activity assays or multiplexed viability/apoptosis kits offer practical solutions. When temporal resolution of apoptosis initiation is needed, kinetic assays using live-cell imaging of caspase-activated fluorescent reporters may be preferable. For mechanistic studies, Western blot analysis of apoptotic markers (cleaved caspases, PARP cleavage) provides molecular validation. [8] [9]

Critical parameters for this compound-specific assays include:

- Dose range: Based on literature, effective concentrations typically range from 1-1000 nM, with cell-type specific variation.

- Treatment duration: Apoptosis assays generally require 24-72 hours exposure, depending on cell doubling time.

- Solvent controls: DMSO concentration should be standardized across treatments (typically ≤0.1%).

- Positive controls: Include known apoptosis inducers (e.g., staurosporine, camptothecin) for assay validation.

Data Interpretation and Validation

Accurate interpretation of apoptosis data requires multiparametric assessment rather than reliance on a single method. For instance, annexin V staining should be complemented with caspase activation or DNA fragmentation assays to confirm apoptosis. Additionally, distinguishing apoptosis from other cell death mechanisms (e.g., necrosis, autophagy) may require morphological assessment by microscopy. [10] [9]

Common pitfalls and solutions:

- False positives in annexin V: Necrotic cells may also stain positive; include viability dyes (PI, 7-AAD) for discrimination.

- Cell type variability: Optimize assay conditions for each cell line, as apoptosis kinetics and marker expression vary.

- Temporal considerations: Assess multiple time points to capture apoptosis progression.

- Context effects: Consider tumor microenvironment influences by incorporating relevant co-culture models when appropriate.

Conclusion

This compound represents a promising therapeutic agent with demonstrated efficacy across multiple cancer types, particularly those driven by FLT3 and PDGFR mutations. The comprehensive application notes and protocols provided herein enable rigorous assessment of its effects on cell viability and apoptosis induction. The synergistic potential of this compound with other targeted agents, especially in combination with CERT inhibitors or Hedgehog pathway modulators, presents exciting opportunities for overcoming therapeutic resistance. As research continues to elucidate the full spectrum of this compound's mechanisms beyond its primary kinase targets, these standardized protocols will facilitate systematic investigation and validation of its anti-tumor activities across different experimental models.

References

- 1. is a type I tyrosine kinase inhibitor that inhibits... | Oncotarget this compound [oncotarget.com]

- 2. Counter-Therapeutic Strategies for Resistance of FLT3 ... [pmc.ncbi.nlm.nih.gov]

- 3. Anti-angiogenic effects of this compound are mediated by mitotic... [pmc.ncbi.nlm.nih.gov]

- 4. Cephalomannine as in vitro and in vivo anticancer agent in ... [bmccancer.biomedcentral.com]

- 5. Targeting ceramide transfer protein sensitizes AML to FLT3 ... [nature.com]

- 6. Frontiers | Activation PDGFR-α/AKT Mediated Signaling Pathways in... [frontiersin.org]

- 7. Selective EV Protein Sorting and Pathway Perturbation in AML ... [pmc.ncbi.nlm.nih.gov]

- 8. | Thermo Fisher Scientific - US Apoptosis Assays [thermofisher.com]

- 9. for Assays and... | Thermo Fisher Scientific - CN Apoptosis [thermofisher.cn]

- 10. of Detection : A review of conventional and novel... apoptosis [pubs.rsc.org]

crenolanib treatment protocols for relapsed refractory AML

Crenolanib Treatment Protocol in AML

The table below summarizes the key elements of a treatment protocol from a recent phase II trial involving adults with newly diagnosed FLT3-mutated AML [1]. This protocol integrates this compound with intensive chemotherapy.

| Protocol Component | Details |

|---|---|

| Target Population | Adults (≥18 years) with newly diagnosed FLT3-mutated AML (including ITD and TKD mutations) [1] |

| Recommended Dose | 100 mg, administered orally three times daily (t.i.d.) [1] |

| Induction Chemotherapy | Cytarabine (100 mg/m² continuous infusion, Days 1-7) + an anthracycline (daunorubicin 60-90 mg/m² or idarubicin 12 mg/m², Days 1-3) - "7+3" regimen [1] |

| This compound Timing (vs. Chemo) | Start on Day 9 of induction; continue until 72 hours before the next cycle [1] |

| Consolidation Therapy | High-dose cytarabine (1-3 g/m² twice daily on Days 1, 3, 5) and/or allogeneic stem cell transplant (ASCT) [1] |

| Maintenance Therapy | Continue this compound for up to 12 months after consolidation therapy or after transplant [1] |

Key Experimental Methodologies

For researchers designing studies around FLT3 inhibitors like this compound, several key methodologies are critical.